molecular formula C10H12N2O5 B1210927 (R)-dinoseb

(R)-dinoseb

Cat. No. B1210927
M. Wt: 240.21 g/mol
InChI Key: OWZPCEFYPSAJFR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-dinoseb is the (R)-enantiomer of 2-(butan-2-yl)-4,6-dinitrophenol. It is an enantiomer of a (S)-dinoseb.

Scientific Research Applications

Biodegradation of Dinoseb

  • Biodegradation in Soil and Water : Research has shown that dinoseb, a herbicide, can persist in contaminated soils and groundwaters, posing health and environmental hazards. Aerobic bacteria can transform dinoseb into reduced products under specific conditions, though these bacteria cannot degrade the entire molecule. An anaerobic consortium of bacteria, however, can completely degrade dinoseb to acetate and CO2 in certain environments. This indicates potential for bioremediation of dinoseb-contaminated areas (Stevens, Crawford, & Crawford, 2004).

  • Soil Contamination and Remediation : Dinoseb's widespread use and improper disposal practices have led to soil contamination. Studies on zerovalent iron (Fe(0)) indicate its effectiveness in removing dinoseb from various media, including aqueous solutions, soil slurries, and moist soils. This supports Fe(0) as a potential solution for on-site treatment of dinoseb-contaminated soil (Satapanajaru et al., 2009).

Chemical Analysis and Sensing

  • Voltammetric Sensors for Chiral Recognition : Research into voltammetric sensors has shown potential for specific recognition of pesticide enantiomers, including dinoseb. These sensors can distinguish between R- and S-specific enantiomers of dinoseb, indicating their usefulness in environmental monitoring and analysis (Basozabal et al., 2011).

  • Photocatalytic Degradation of Pesticides : A study on graphene oxide (GO) nanosheets decorated with nanoparticles demonstrated efficient photocatalytic degradation of dinoseb in water. This research suggests the application of such nanocomposites in the removal of pesticide pollutants, including dinoseb, from water resources (Zangiabadi et al., 2020).

Environmental and Toxicological Studies

  • Impact on Soil Microorganisms : Investigations on the effects of pesticides, including dinoseb, on soil microorganisms have shown that their application can alter microbial biomass, activity, and community-level substrate utilization. Such studies are crucial in understanding the broader ecological impact of dinoseb usage in agriculture (Fliessbach & Mäder, 2004).

  • Neurotoxic Hazard Characterization : Research on the neurotoxic effects of dinoseb in vitro suggests that exposure activates pathways involved in acute neurotoxicity and potentially in long-term effects seen in neurodegeneration. This highlights the importance of understanding the neurotoxic mechanisms of dinitrophenolic herbicides like dinoseb (Heusinkveld et al., 2016).

Scientific Research Applications of (R)-dinoseb

(R)-dinoseb is a compound that has been subject to various scientific investigations due to its environmental persistence and potential hazards. Here, I've summarized findings from key research areas exploring the applications and implications of (R)-dinoseb in scientific research:

Biodegradation and Remediation

  • Biodegradation by Bacterial Consortia : Studies have isolated bacteria capable of degrading dinoseb under both aerobic and anaerobic conditions, highlighting the potential for bioremediation in contaminated soils and groundwater. Aerobic bacteria could transform dinoseb to reduced products, while an anaerobic consortium was capable of degrading dinoseb completely into acetate and CO2, suggesting a promising approach for the bioremediation of dinoseb-contaminated environments (Stevens, Crawford, & Crawford, 2004).

  • Remediation Using Zerovalent Iron : Zerovalent iron (Fe(0)) has been demonstrated to effectively remove dinoseb from contaminated soil, showing 100% removal within 7 days. The process involved the reduction of nitro groups to amino groups and further transformation to non-persistent degradation products, supporting the use of zerovalent iron in on-site treatment of dinoseb-contaminated soil (Satapanajaru et al., 2009).

Toxicological Research

  • Metabolic Effects in Liver : Research on dinoseb's metabolic effects in the liver revealed its high affinity for lipid bilayers, significantly influencing liver metabolism by stimulating catabolism and inhibiting anabolism. This underscores the complex metabolic disruptions caused by dinoseb, even at concentrations that do not directly uncouple oxidative phosphorylation (Salla et al., 2017).

  • Developmental Toxicity : Dinoseb has been associated with developmental toxicity, including teratogenic effects in animal models. Despite its ban in many countries due to adverse health effects, it remains a concern due to its persistence in the environment and potential human exposure (Matsumoto, Poncipe, & Ema, 2008).

Environmental Impact and Monitoring

  • Effects on Soil Microorganisms : The impact of dinoseb on soil microorganisms was evaluated, showing significant short-term effects on microbial biomass and activities. This research suggests that dinoseb, along with other pesticides, could alter microbial communities and their functions, potentially affecting soil health and ecosystem services (Fliessbach & Mäder, 2004).

  • Photocatalytic Degradation : The use of GO/CuFe2O4–CdS nanocomposite as a photocatalyst was explored for the degradation of dinoseb in water, demonstrating high efficiency in removing pesticide pollutants. This research opens avenues for developing advanced materials for the photocatalytic treatment of water contaminated with dinoseb and similar compounds (Zangiabadi et al., 2020).

properties

Product Name

(R)-dinoseb

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-4,6-dinitrophenol

InChI

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3/t6-/m1/s1

InChI Key

OWZPCEFYPSAJFR-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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